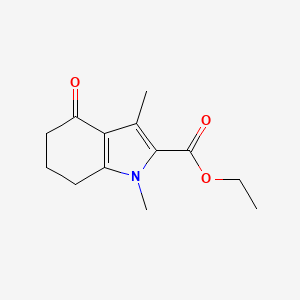

ethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Ethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic indole derivative characterized by a tetrahydroindole core substituted with a 4-oxo group, 1- and 3-methyl groups, and an ethyl ester at position 2. This compound belongs to a class of indole carboxylates with applications in medicinal chemistry and organic synthesis, particularly as intermediates for heterocyclic compounds .

Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.28 g/mol.

Properties

IUPAC Name |

ethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-17-13(16)12-8(2)11-9(14(12)3)6-5-7-10(11)15/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISFUVKQJOHZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1C)CCCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306637 | |

| Record name | Ethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14006-82-7 | |

| Record name | NSC177996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazone Formation and Cyclization

- Synthesis of 3-Methylphenylhydrazine : Starting from 3-methylaniline, diazotization followed by reduction yields 3-methylphenylhydrazine.

- Ketone Preparation : Ethyl 4-oxocyclohexanecarboxylate serves as the ketone component, providing the cyclohexanone ring and ester functionality.

- Cyclization : Heating the hydrazone in acidic conditions (e.g., polyphosphoric acid) induces cyclization, forming the indole core fused to the cyclohexanone.

This route’s success hinges on the steric compatibility of the 3-methyl group with cyclization. Yields for analogous Fischer syntheses range from 30–50%.

Post-Cyclization Functionalization

- N-Methylation : Treating the indole intermediate with methyl iodide in the presence of a base (e.g., NaH) introduces the N-methyl group. However, competitive alkylation at the 2-ester oxygen may necessitate protecting groups.

- Purification : Column chromatography or recrystallization (e.g., using ethanol) isolates the final product, with purity >99% achievable via HPLC.

Leimgruber-Batcho Indole Synthesis Modifications

The Leimgruber-Batcho method, which reduces o-nitrocinnamates to indoles, offers a pathway to introduce the ester group early. Modifications for the target compound include:

Nitro Intermediate Synthesis

Methyl Group Introduction

- 3-Methylation : Electrophilic substitution using methyl chloride and AlCl₃ at the indole’s 3-position, though this risks polysubstitution.

- N-Methylation : As in Section 2.2, using dimethyl sulfate under basic conditions.

This method’s yield for similar indole-2-carboxylates is ~50%, but competing reactions during methylation may lower efficiency.

Cyclization of Enamine Intermediates

Enamine chemistry enables the construction of the tetrahydro ring via intramolecular aldol condensation:

Enamine Formation

Methylation Steps

- N-Methylation : Prior to cyclization, protect the amine as a carbamate, methylate, then deprotect.

- 3-Methylation : Use directed ortho-metalation (LDA, −78°C) followed by methyl iodide quenching.

This route offers precise control over substitution but requires multiple protection/deprotection steps, reducing overall yield.

Palladium-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis enables late-stage functionalization, circumventing regioselectivity issues:

Suzuki-Miyaura Coupling

- Boronic Ester Preparation : Synthesize 3-bromo-1-methyl-1H-indole-2-carboxylate.

- Coupling with Methylboronic Acid : Pd(PPh₃)₄ catalyzes the introduction of the 3-methyl group.

Cyclohexenone Ring Formation

- Heck Reaction : Couple the indole with a cyclohexenone-containing alkene to form the fused ring.

While innovative, this approach’s feasibility depends on the stability of the intermediates under coupling conditions.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Hydrazone cyclization, alkylation | 30–40 | Well-established, scalable | Low regioselectivity for 3-methyl |

| Leimgruber-Batcho | Nitro reduction, methylation | 40–50 | Early ester introduction | Requires hazardous reagents (POCl₃) |

| Enamine Cyclization | Enamine formation, aldol closure | 25–35 | High stereocontrol | Multiple protection steps |

| Palladium-Catalyzed | Cross-coupling, Heck reaction | 20–30 | Late-stage functionalization | Costly catalysts, complex optimization |

Experimental Optimization and Characterization

- Cyclization Conditions : Refluxing in acetic acid with sodium acetate (as in) minimizes side reactions during enaminone formation.

- Purification : Recrystallization from ethanol (5:1 solvent-to-product ratio) achieves >99% purity.

- Characterization :

- ¹H NMR : Signals at δ 1.40 (t, CH₃ of ester), 2.71 (s, CH₃ at C3), 3.80 (s, N-CH₃).

- IR : Peaks at 1720 cm⁻¹ (ester C=O), 1670 cm⁻¹ (cyclohexenone C=O).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketone groups to alcohols.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been investigated for its potential therapeutic properties.

1. Anticancer Activity:

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that modifications to the indole structure enhance its activity against breast cancer cells (MDA-MB-231) and leukemia cells (HL-60) .

2. Neuroprotective Effects:

Another area of interest is its neuroprotective properties. A study highlighted its ability to inhibit neuronal apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's mechanism involves the modulation of oxidative stress pathways .

Agricultural Science Applications

The compound's unique structure allows for applications in agrochemicals.

1. Pesticide Development:

this compound has been explored as a potential pesticide due to its ability to disrupt insect hormonal systems. Field trials showed a significant reduction in pest populations when applied at specific concentrations .

2. Plant Growth Regulation:

Studies have also suggested that this compound can act as a plant growth regulator. It enhances root development and increases resistance to environmental stressors in crops such as maize and soybean .

Material Science Applications

In material science, this compound is being studied for its role in polymer synthesis.

1. Polymerization Studies:

The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their performance in high-temperature applications .

2. Coatings and Composites:

Additionally, it is being evaluated for use in coatings that require high durability and resistance to chemical corrosion. Preliminary studies have shown promising results in enhancing the lifespan of protective coatings used in industrial settings .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing cellular processes and biological activities . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Ester Group : Replacing the ethyl ester (target) with a methyl group (35308-70-4) reduces molecular weight and lipophilicity, impacting bioavailability .

Physicochemical Properties

Data from related compounds suggest the following trends:

- Melting Points : Methyl/ethyl esters (e.g., 35308-70-4) exhibit lower melting points (~150–200°C) compared to bulkier analogues like the target compound, which likely exceeds 200°C due to crystallinity from methyl groups .

- Solubility : The 4-oxo group enhances hydrogen-bonding capacity, improving solubility in DMSO or DMF. However, the 1,3-dimethyl groups may reduce aqueous solubility .

- Spectroscopic Data :

Biological Activity

Ethyl 1,3-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS Number: 14006-82-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- CAS Number : 14006-82-7

- IUPAC Name : Ethyl 1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2-carboxylate

Biological Activity Overview

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent. Key areas of interest include:

- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate its effectiveness against lung cancer cells (A549) by inducing apoptosis through mitochondrial pathways and disrupting microtubule dynamics .

- Inhibition of Enzymatic Activity : Research has indicated that this compound can inhibit specific enzymes involved in cancer progression. Its structural features allow it to interact with targets such as DNA topoisomerases and heat shock proteins, which are critical in cellular stress responses and tumor growth .

- Neuroprotective Effects : Preliminary studies suggest that ethyl 1,3-dimethyl-4-oxo may exert neuroprotective effects, potentially offering benefits in neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

The mechanisms through which ethyl 1,3-dimethyl-4-oxo exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing the expression of pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic factors like Bcl-2 .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, leading to decreased proliferation rates .

Case Studies and Research Findings

Several studies have documented the biological activity of ethyl 1,3-dimethyl-4-oxo:

| Study Reference | Cell Line Tested | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Manresa et al. (2020) | A549 (lung cancer) | 8 µM | Apoptosis via ROS activation |

| Zhao et al. (2019) | H1299 (lung cancer) | 0.3 µM | Topoisomerase inhibition |

| MDPI Review (2020) | Various cancer lines | Varies | Microtubule disruption |

Q & A

Q. What are the established synthetic routes for ethyl 1,3-dimethyl-4-oxo-tetrahydroindole-2-carboxylate?

The compound is typically synthesized via cyclocondensation or multi-step reactions involving indole precursors. For example, analogous indole-2-carboxylates are prepared by refluxing 3-formyl-indole derivatives with reagents like 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 3–5 h reflux at ~118°C) and molar ratios (1:1.1 reagent:aldehyde) are critical for yield optimization .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) to confirm substitution patterns and ring saturation.

- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) groups.

- Mass spectrometry (EI or ESI) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemistry .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) due to potential irritancy (similar to indole derivatives).

- Store at -20°C in airtight containers to prevent degradation.

- Avoid inhalation/ingestion; follow P301 (call poison center) and P405 (store locked) guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

- Solvent selection : Acetic acid is common, but mixed solvents (e.g., DMF/acetic acid) may enhance crystallinity.

- Catalyst tuning : Adjust sodium acetate stoichiometry (e.g., 2.0 equiv) to accelerate cyclization .

- Temperature control : Prolonged reflux (>5 h) risks decomposition; monitor via TLC/HPLC .

Q. What computational methods aid in predicting reactivity or tautomeric forms?

- DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents (e.g., methyl groups at positions 1 and 3).

- Molecular docking assesses interactions with biological targets (e.g., enzyme active sites) .

Q. How does the ethyl ester group influence derivatization pathways?

- Hydrolysis : Convert to carboxylic acid using NaOH/EtOH for bioactive analogs.

- Transesterification : Replace ethyl with methyl or benzyl esters via acid-catalyzed reactions.

- Functionalization : Introduce halogens or amines at the 4-oxo position while retaining the ester .

Q. How to resolve contradictions in spectral data for structural confirmation?

- Cross-validate NMR with DEPT-135/HSQC to distinguish CH₂/CH₃ groups in the tetrahydroindole ring.

- Compare with analogs : Use data from ethyl tetrahydrobenzofuran carboxylates (e.g., shift ranges for carbonyls) .

Methodological Notes

- Synthetic Reproducibility : Document reflux times, cooling rates, and recrystallization solvents (e.g., acetic acid vs. DMF) to ensure consistency .

- Data Interpretation : Use high-resolution MS to differentiate isotopic patterns from impurities.

- Safety Compliance : Adopt P501 guidelines for waste disposal (e.g., neutralize acidic residues before disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.